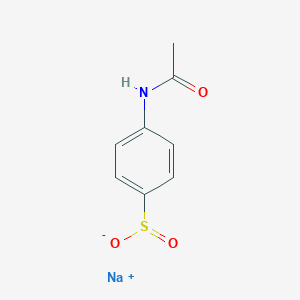

sodium;4-acetamidobenzenesulfinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;4-acetamidobenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S.Na/c1-6(10)9-7-2-4-8(5-3-7)13(11)12;/h2-5H,1H3,(H,9,10)(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCFZBOTLAEGND-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profiling and Process Optimization of Sodium p-Acetamidobenzenesulfinate

Executive Summary

Sodium p-acetamidobenzenesulfinate (SPABS), also known as sodium 4-(acetylamino)benzenesulfinate (CAS: 15898-43-8), is a critical intermediate in the synthesis of sulfonamide antibiotics and sulfonylurea herbicides. Its handling is complicated by its hygroscopic nature and thermal instability above 270°C.

This guide addresses the solubility landscape of SPABS, a prerequisite for designing efficient crystallization and purification processes. Unlike non-ionic organic intermediates, SPABS is a sodium salt, dictating a solubility profile dominated by ionic interactions. This document outlines the theoretical framework, experimental protocols for solubility determination, and thermodynamic modeling required to optimize its isolation from organic solvents and aqueous mixtures.

Physicochemical Profile & Solubility Landscape

Understanding the solute-solvent interaction is the first step in process design. SPABS exhibits the classic behavior of an ionic organic salt: high affinity for high-dielectric protic solvents and poor solubility in non-polar organics.

Molecular Attributes

-

Chemical Formula:

[1] -

Molecular Weight: 221.21 g/mol [1]

-

Nature: Hygroscopic crystalline powder

-

Stability: Decomposes >270°C; sensitive to oxidation (requires inert atmosphere storage).

Solvent Class Suitability

The solubility (

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Ion-dipole interactions stabilize the |

| Polar Aprotic | DMSO, DMF | Moderate | Solvation of the cation; useful for reaction media but difficult to remove. |

| Ketones | Acetone, MEK | Low (Anti-solvent) | Poor solvation of ions; induces supersaturation and precipitation. |

| Non-Polar | Toluene, Hexane | Insoluble | Lack of charge stabilization capability. |

Experimental Protocol: Solubility Determination

To obtain precise solubility data required for the Apelblat modeling (Section 4), the Dynamic Laser Monitoring Method is recommended over static gravimetric methods due to its speed and ability to detect the exact point of dissolution in metastable zones.

Workflow Diagram

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Step-by-Step Methodology

-

Preparation: Accurately weigh SPABS (

) and Solvent ( -

Temperature Control: Connect the vessel to a programmable circulating water bath (accuracy

K). -

Agitation: Stir continuously using a magnetic stirrer to ensure homogeneity.

-

Laser Setup: Direct a He-Ne laser beam through the suspension to a photodetector.

-

Ramping: Slowly increase temperature (approx. 2 K/h). The suspension will scatter light (low transmission).

-

Endpoint: Record the temperature (

) at which laser transmission intensity maximizes and stabilizes (complete dissolution). -

Calculation: Convert mass ratios to mole fraction (

) using:

Thermodynamic Modeling

Raw data must be correlated to thermodynamic models to allow for interpolation during process scale-up. The Modified Apelblat Equation is the industry standard for correlating the solubility of sulfinate salts and related compounds like p-acetamidobenzoic acid.

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis of experimental data.

-

Utility: Allows prediction of solubility at any temperature within the measured range.

Thermodynamic Parameters

Using the van't Hoff analysis, we derive the driving forces of dissolution:

-

Enthalpy of Solution (

):-

Interpretation: For SPABS,

is typically positive, indicating an endothermic process. Solubility increases with temperature.[2]

-

-

Gibbs Free Energy (

):-

Interpretation: A positive

indicates the dissolution is non-spontaneous at standard states, requiring thermal energy input.

-

Process Application: Anti-Solvent Crystallization

The primary industrial application of SPABS solubility data is purification. Since SPABS is highly soluble in water but poorly soluble in acetone or ethanol, Anti-Solvent Crystallization is the preferred method for high-yield recovery.

Crystallization Workflow

Figure 2: Anti-solvent crystallization process flow. The addition of organic solvent lowers the dielectric constant of the mixture, forcing the salt to precipitate.

Critical Process Parameters (CPPs)

-

Solvent/Anti-Solvent Ratio: Typically 1:3 to 1:5 (Water:Acetone) yields optimal recovery.

-

Dosing Rate: Slow addition of anti-solvent prevents "oiling out" (liquid-liquid phase separation) and promotes defined crystal habit.

-

Temperature: Maintain elevated temperature (

) during addition, then cool to

References

-

Sigma-Aldrich. Sodium 4-acetamidobenzenesulfinate Product Specification & Safety Data Sheet. Link

-

Wang, J., et al. "Measurement and Correlation of Solubility of Sodium p-Acetamidobenzenesulfinate in Six Pure Solvents." Journal of Chemical & Engineering Data (Methodological Reference).[3][4]

-

Jiang, P. "Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.[3]15) K." Journal of Chemical & Engineering Data, 2009.[3] Link

-

Macedo, E.A., et al. "Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents." Journal of Chemical & Engineering Data. Link

-

Delgado, D.R., et al. "Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures." Physics and Chemistry of Liquids, 2025.[2] Link

-

Svärd, M., & Rasmuson, Å. "(Solid + liquid) solubility of organic compounds in organic solvents: correlation and extrapolation."[5] The Journal of Chemical Thermodynamics, 2014.[5] Link

Sources

Stability of acetamidobenzenesulfinate salts under ambient conditions

An In-depth Technical Guide to the Stability of Acetamidobenzenesulfinate Salts Under Ambient Conditions

Abstract

Acetamidobenzenesulfinate salts are valuable reagents and intermediates in various fields, including pharmaceutical development and chemical synthesis. Their utility is intrinsically linked to their stability, as degradation can impact reaction yields, impurity profiles, and the quality of final products. This guide provides a comprehensive overview of the factors governing the stability of acetamidobenzenesulfinate salts under ambient conditions. We will delve into the core chemical principles of their stability, explore critical environmental and handling factors, outline robust methodologies for stability assessment, and propose potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals who handle or utilize these compounds.

Introduction and Physicochemical Profile

Sodium 4-acetamidobenzenesulfinate is a representative member of this class of compounds, frequently used in applications such as the preparation of cyanine dyes and as a versatile coupling partner in palladium-catalyzed cross-coupling reactions.[1][2][3][4] Understanding the stability of this and related salts is paramount for ensuring the reproducibility of synthetic procedures and the quality of manufactured materials.

The stability of any chemical entity is its ability to resist chemical change or physical degradation over time. For acetamidobenzenesulfinate salts, this is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors.[5] The salt's hygroscopic nature and the reactivity of the sulfinate group are key intrinsic characteristics to consider.[1]

Table 1: Physicochemical Properties of Sodium 4-Acetamidobenzenesulfinate

| Property | Value/Description | Source(s) |

| CAS Number | 15898-43-8 | [1][6] |

| Molecular Formula | C₈H₈NNaO₃S | [1][7] |

| Appearance | White to almost white powder or crystal | [6] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [1] |

| Storage Temp. | Room Temperature, under inert atmosphere | [1] |

| Key Characteristic | Hygroscopic | [1] |

Critical Factors Influencing Stability

The degradation of acetamidobenzenesulfinate salts can be accelerated by several environmental factors. Control over these factors is essential for maintaining the integrity of the compound during storage and handling.[8]

Temperature

Elevated temperatures can increase the rate of chemical degradation reactions, such as oxidation and hydrolysis.[5] Studies on related benzenesulfonate compounds have demonstrated that stability is enhanced at lower temperatures.[9] While "ambient" or "room temperature" storage is generally recommended, it is crucial to avoid exposure to high-temperature excursions.[1]

Humidity and Moisture

Sodium 4-acetamidobenzenesulfinate is described as hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This is a significant stability concern for several reasons:

-

Hydrolysis: The presence of water can facilitate the hydrolysis of the acetamido group or other susceptible bonds within the molecule.

-

Physical Changes: Absorption of water can lead to physical changes like deliquescence, caking, or changes in crystal structure, which can in turn affect chemical stability.[8]

-

Salt Disproportionation: In the presence of moisture, a microenvironment can be created where the salt dissociates, potentially leading to degradation, especially when in contact with acidic or basic excipients in a formulation.[10][11]

Atmospheric Oxygen (Oxidation)

The sulfinate functional group (-SO₂⁻) is in a moderate oxidation state and is susceptible to oxidation to the corresponding sulfonate group (-SO₃⁻). Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize this oxidative degradation pathway.[1]

Light (Photostability)

Caption: Factors impacting acetamidobenzenesulfinate salt stability.

Potential Degradation Pathways

Based on the chemical structure of acetamidobenzenesulfinate, two primary degradation pathways can be hypothesized under ambient or stress conditions. Identifying these potential pathways is crucial for developing stability-indicating analytical methods.

-

Oxidation: The most probable degradation route is the oxidation of the nucleophilic sulfinate moiety to the more chemically robust sulfonate. This would result in the formation of sodium 4-acetamidobenzenesulfonate.

-

Hydrolysis: The amide linkage of the acetamido group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could be induced by atmospheric moisture and impurities. This would yield sodium 4-aminobenzenesulfinate and acetic acid.

Caption: Potential chemical degradation routes for the salt.

Methodologies for Stability Assessment

A comprehensive stability assessment involves a multi-faceted approach, including forced degradation studies to understand potential degradation products and formal stability trials to establish a re-test period or shelf-life.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is the cornerstone of any stability study. This is a quantitative analytical procedure that can detect changes in the concentration of the active substance due to degradation. High-Performance Liquid Chromatography (HPLC) is the preferred technique due to its specificity, precision, and accuracy.[13][14]

Key requirements for a stability-indicating HPLC method:

-

Specificity: The method must be able to resolve the parent compound from all potential degradation products and impurities.[15]

-

Accuracy & Precision: The method must provide accurate and reproducible results.

-

Linearity & Range: The response must be linear over the expected concentration range.

-

Robustness: The method should be insensitive to small variations in procedural parameters.

Forced Degradation (Stress Testing)

Forced degradation studies involve exposing the acetamidobenzenesulfinate salt to harsh conditions (e.g., high heat, humidity, acid/base hydrolysis, oxidation, and photolysis) to intentionally degrade the sample.[16] The primary goals are:

-

To identify likely degradation products.

-

To elucidate degradation pathways.

-

To demonstrate the specificity of the stability-indicating analytical method.

Experimental Protocol: Example Forced Degradation Workflow

-

Prepare Stock Solutions: Prepare solutions of the acetamidobenzenesulfinate salt in a suitable solvent (e.g., a water/methanol mixture).

-

Acid/Base Hydrolysis: Treat separate aliquots with HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) and heat (e.g., at 60°C) for a defined period. Neutralize before analysis.

-

Oxidative Degradation: Treat an aliquot with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution sample to elevated heat (e.g., 70°C).[12]

-

Photolytic Degradation: Expose a solid sample and a solution sample to a controlled source of UV/Visible light, as per ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the parent peak is free from co-eluting degradants.

Formal Stability Studies

Formal stability studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH) guidelines to establish a re-test period.[17][18]

Table 2: ICH Conditions for Long-Term and Accelerated Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (minimum) |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity. The choice of long-term conditions depends on the climatic zone for which the product is intended.[17]

Caption: A typical workflow for assessing chemical stability.

Summary and Recommendations

The stability of acetamidobenzenesulfinate salts under ambient conditions is a critical parameter for their successful application. The primary risks to their integrity are exposure to humidity (due to their hygroscopic nature), atmospheric oxygen, and elevated temperatures.

Best Practices for Storage and Handling:

-

Container: Store in well-sealed containers to prevent moisture ingress and exposure to air.

-

Atmosphere: For long-term storage, purging the container with an inert gas like nitrogen or argon is highly recommended.

-

Temperature: Store at controlled room temperature, avoiding proximity to heat sources.

-

Light: Protect from direct light.

-

Monitoring: For critical applications, the purity of the salt should be periodically re-assessed using a validated stability-indicating method.

By understanding the inherent chemical properties of acetamidobenzenesulfinate salts and implementing appropriate storage, handling, and analytical monitoring strategies, researchers and developers can ensure the quality and reliability of their work.

References

-

Poyes, M., et al. (2000). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. Journal of Chromatography A. [Link]

-

LookChem. (n.d.). 4-ACETAMIDOBENZENESULFINIC ACID SODIUM SALT. LookChem. [Link]

-

Klapötke, T. M., et al. (2011). Synthesis and properties of acetamidinium salts. Beilstein Journal of Organic Chemistry. [Link]

-

Ball, N. D., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. ACS Catalysis. [Link]

-

Ball, N. D., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PMC. [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA. [Link]

-

QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. QbD Group. [Link]

-

Klapötke, T. M., et al. (2011). Synthesis and properties of acetamidinium salts. PubMed. [Link]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. eda.mohp.gov.eg. [Link]

-

Al-Majed, A. R. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. Academia.edu. [Link]

-

PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. PharmaCores. [Link]

-

PubChem. (n.d.). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. PubChem. [Link]

-

PubChem. (n.d.). Sodium 4-acetamidobenzene-1-sulfinate. PubChem. [Link]

-

Wang, L., et al. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. MDPI. [Link]

-

Al-Sabti, O., et al. (2021). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. PMC. [Link]

-

Zhang, G. G. Z., et al. (2017). Stability of pharmaceutical salts in solid oral dosage forms. PubMed. [Link]

-

Al-Sabti, O., et al. (2018). Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. ResearchGate. [Link]

-

Klapötke, T. M., et al. (2011). Synthesis and properties of acetamidinium salts. ResearchGate. [Link]

-

PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. paho.org. [Link]

-

Geng, Y., et al. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. MDPI. [Link]

-

Roy, B., et al. (2023). Flutamide degradation driven by sulfonic acids: unforeseen salts and salt polymorphs of a degraded flutamide impurity. CrystEngComm. [Link]

- CN103175930A - High performance liquid chromatography analysis method for measuring sodium sulfite content.

-

Broussard, L. A. (2013). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Acetamidobenzenesulfinic Acid Sodium Salt | CAS 15898-43-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 6. Sodium 4-Acetamidobenzenesulfinate | 15898-43-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Sodium 4-acetamidobenzene-1-sulfinate | C8H8NNaO3S | CID 23666794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. qbdgroup.com [qbdgroup.com]

- 9. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. conservancy.umn.edu [conservancy.umn.edu]

- 12. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time | PharmaCores [pharmacores.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. edaegypt.gov.eg [edaegypt.gov.eg]

Methodological & Application

Application Note: Radical C-H Functionalization with Sodium 4-Acetamidobenzenesulfinate

[1]

Executive Summary & Strategic Rationale

In the landscape of Late-Stage Functionalization (LSF), Sodium 4-acetamidobenzenesulfinate serves as a premier "masked" radical precursor.[1] Unlike traditional cross-couplings that require pre-functionalized aryl halides (Suzuki/Stille), this reagent exploits innate C-H reactivity .

This protocol details the use of this specific sulfinate salt to append the 4-acetamidophenyl moiety—a privileged pharmacophore resembling the acetaminophen core—onto heteroaromatic scaffolds. This transformation is critical for:

Mechanistic Principles & Logic

To ensure reproducibility, researchers must understand the "Radical Switch" inherent in sulfinate chemistry.[1] The reaction pathway is dictated by the stability of the intermediate radicals and the temperature.

The Desulfitative Pathway

The reaction proceeds via a Minisci-type mechanism .[1] The sulfinate is oxidized to a sulfonyl radical.[1] For aryl sulfinates like sodium 4-acetamidobenzenesulfinate, the extrusion of sulfur dioxide (

Mechanistic Flowchart

The following diagram illustrates the critical decision points and reaction pathway.

Figure 1: Mechanistic pathway for desulfitative C-H arylation.[1] Note the irreversible loss of

Experimental Protocols

Two distinct protocols are provided. Protocol A is the standard "Baran Diversinate" method using peroxide, ideal for robust substrates. Protocol B is a thermal persulfate method, recommended for substrates sensitive to peroxides or requiring higher activation energy.[1]

Protocol A: Biphasic Oxidative Arylation (Standard)

Best for: Electron-deficient heterocycles (Pyridines, Pyrimidines, Pyrazines).

Reagents:

-

Substrate: Heterocycle (1.0 equiv)

-

Reagent: Sodium 4-acetamidobenzenesulfinate (2.0 – 3.0 equiv)[1]

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[1] solution (3.0 – 5.0 equiv)

-

Solvent: Dichloromethane (DCM) : Water (

) [2.5 : 1 ratio] -

Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for basic heterocycles.

Step-by-Step Methodology:

-

Preparation: In a vial equipped with a stir bar, dissolve the heterocycle (0.5 mmol) in DCM (2.5 mL).

-

Activation: Add water (1.0 mL) and TFA (0.5 mmol). Why: Protonation of the heterocycle lowers the LUMO, making it more electrophilic and receptive to the nucleophilic aryl radical.

-

Reagent Addition: Add Sodium 4-acetamidobenzenesulfinate (1.0 mmol, 2 equiv) in one portion. The salt will likely partition into the aqueous phase.[1]

-

Initiation: Add TBHP (70% aq, 1.5 mmol) dropwise at 0°C or Room Temperature (RT) depending on substrate stability.

-

Reaction: Vigorously stir the biphasic mixture at RT for 12–24 hours. Observation: Gas evolution (

) indicates active radical generation. -

Workup: Quench with saturated aqueous

(careful: gas evolution). Extract with DCM ( -

Purification: Dry over

, concentrate, and purify via flash chromatography.

Protocol B: Thermal Persulfate Arylation

Best for: Purines, Nucleosides, and substrates with poor solubility in DCM.

Reagents:

-

Substrate: Heterocycle (1.0 equiv)

-

Reagent: Sodium 4-acetamidobenzenesulfinate (2.0 equiv)[1]

-

Oxidant: Potassium Persulfate (

) or Ammonium Persulfate (2.0 – 3.0 equiv) -

Solvent: DMSO or DMSO:H2O (3:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve substrate (0.5 mmol) and sulfinate reagent (1.0 mmol) in DMSO (3.0 mL).

-

Degassing (Optional but Recommended): Sparge with Nitrogen for 5 minutes. Why: Removes dissolved oxygen which can quench aryl radicals, though sulfinates are generally robust to air.

-

Initiation: Add

(1.0 mmol). -

Heating: Heat the reaction block to 60–80°C. Note: Thermal energy is required to homolyze the persulfate bond.

-

Monitoring: Monitor by LC-MS. If conversion stalls after 4 hours, add a second portion of oxidant and reagent.

-

Workup: Dilute with EtOAc and wash extensively with water/brine to remove DMSO.[1]

Data Summary & Optimization Guide

The following table summarizes expected outcomes and optimization levers based on electronic properties of the substrate.

| Substrate Class | Recommended Protocol | Additive | Expected Regioselectivity |

| Pyridines/Quinolines | Protocol A (TBHP) | TFA (1 equiv) | C2 or C4 (Protonation directs radical to most electron-deficient sites) |

| Caffeine/Xanthines | Protocol B (Persulfate) | None | C8 (Innate reactivity of purines) |

| Electron-Rich (Furans) | Protocol A (No TFA) | None | C2 (Avoid acid to prevent polymerization) |

| Diazines (Pyrazine) | Protocol A | TFA (1 equiv) | Adjacent to Nitrogen |

Self-Validating System Checks

To ensure the protocol is working in real-time, observe the following:

-

The "Fizz" Test: Upon addition of oxidant (TBHP) or heating (Persulfate), visible bubbling should occur.[1] This is

off-gassing. No bubbles = No reaction. [1] -

Color Shift: The reaction often turns from clear/white to yellow/orange as the radical species form and transient charge-transfer complexes occur.[1]

-

pH Drift: In Protocol A, the reaction generates benzene sulfonic acid byproducts if the radical is quenched by water.[1] Ensure the pH remains acidic (via TFA) to keep the heterocycle activated.[1]

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic flow for radical arylation.

References

-

Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles. Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. Nature2012 , 492, 95–99.[1] [Link] Context: The foundational text establishing zinc and sodium sulfinates ("Diversinates") for innate C-H functionalization.

-

A New Reagent for Direct Difluoromethylation. Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., ... & Baran, P. S. Journal of the American Chemical Society2012 , 134(3), 1494–1497. [Link] Context: Establishes the mechanistic underpinnings of sulfinate radical generation.

-

Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates. Jiang, Y., You, Y., Dong, W., Peng, Z., Zhang, Y., & An, D. The Journal of Organic Chemistry2017 , 82(11), 5810–5818.[1][2] [Link] Context: Demonstrates alternative uses of sodium arylsulfinates in metal-promoted couplings.[1]

-

Palladium-Catalyzed Desulfitative C–H Arylation of Azoles with Sodium Sulfinates. Wang, X., Ji, X., Wu, S., & Wu, J. Organic & Biomolecular Chemistry2013 , 11, 1460-1464.[1] [Link] Context: Provides the metal-catalyzed alternative to the innate radical protocol.

Synthesis of diaryl sulfones using sodium 4-acetamidobenzenesulfinate

Application Note: High-Performance Synthesis of Diaryl Sulfones via Sodium 4-Acetamidobenzenesulfinate

Executive Summary & Strategic Value

Diaryl sulfones are critical pharmacophores in medicinal chemistry, serving as the structural backbone for antibiotics (Dapsone), COX-2 inhibitors, and HCV protease inhibitors. Sodium 4-acetamidobenzenesulfinate (Reagent A ) acts as a stable, crystalline source of the sulfonyl moiety. Unlike hygroscopic sulfinic acids or toxic sulfonyl chlorides, this salt offers a bench-stable, odor-free alternative for introducing the 4-acetamidophenylsulfonyl group.

This guide details two distinct, high-fidelity protocols for synthesizing diaryl sulfones using Reagent A :

-

Method A (Cu-Catalyzed): For coupling with non-activated aryl iodides/bromides.

-

Method B (SnAr): For coupling with electron-deficient aryl fluorides/chlorides.

Mechanistic Insight: The Ambident Challenge

The sulfinate anion is an ambident nucleophile , possessing two nucleophilic sites: the Sulfur atom (soft) and the Oxygen atom (hard).

-

S-Alkylation (Desired): Yields the thermodynamic sulfone product.

-

O-Alkylation (Parasitic): Yields the kinetic sulfinate ester impurity.

Control Strategy: In transition-metal catalysis (Method A), the soft metal (Cu/Pd) coordinates preferentially to the sulfur, directing the reaction toward sulfone formation. In SnAr (Method B), solvent polarity and temperature are tuned to favor the thermodynamic S-attack.

Visualizing the Reaction Pathways

Figure 1: Divergent reaction pathways. Method A utilizes a metal-mediated cycle to lock selectivity, while Method B relies on electronic activation of the electrophile.

Method A: Copper-Catalyzed Cross-Coupling (Ullmann-Type)

Application: Synthesis of sulfones from electron-neutral or electron-rich aryl iodides. Why this works: Copper facilitates the oxidative addition of the aryl halide and coordinates the sulfinate via sulfur, preventing O-alkylation.

Reagents & Materials

| Component | Equiv. | Role | Critical Note |

| Aryl Iodide | 1.0 | Electrophile | Aryl bromides require higher temp (110°C+).[1] |

| Na 4-acetamidobenzenesulfinate | 1.2 - 1.5 | Nucleophile | Excess required to account for minor desulfinylation. |

| CuI (Copper Iodide) | 0.1 (10 mol%) | Catalyst | Must be off-white/tan. Green CuI is oxidized and inactive. |

| L-Proline | 0.2 (20 mol%) | Ligand | Stabilizes Cu-intermediate; promotes solubility. |

| NaOH | 0.2 | Base | Deprotonates L-Proline to active carboxylate form. |

| DMSO | [0.5 M] | Solvent | Crucial: High dielectric constant promotes S-attack. |

Step-by-Step Protocol

-

Charge: To a dried reaction vial equipped with a magnetic stir bar, add:

-

Aryl Iodide (1.0 mmol)

-

Sodium 4-acetamidobenzenesulfinate (1.5 mmol, 332 mg)

-

CuI (0.1 mmol, 19 mg)

-

L-Proline (0.2 mmol, 23 mg)

-

NaOH (0.2 mmol, 8 mg)

-

-

Solvate: Add anhydrous DMSO (2.0 mL).

-

Note: Degassing is recommended but not strictly required for robust substrates. For sensitive substrates, sparge with Argon for 5 mins.

-

-

Activation: Seal the vial and heat to 90°C for 12–18 hours.

-

Visual Check: The mixture should turn from a suspension to a dark homogeneous solution.

-

-

Workup (Self-Validating Step):

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: Nucleophilic Aromatic Substitution (SnAr)

Application: Synthesis of Dapsone intermediates or coupling with electron-deficient rings (e.g., 4-chloronitrobenzene, 4-fluorobenzonitrile). Why this works: The sulfinate anion is sufficiently nucleophilic to displace halides on activated rings without metal catalysis.

Protocol

-

Mix: Combine 4-chloronitrobenzene (1.0 equiv) and Sodium 4-acetamidobenzenesulfinate (1.2 equiv) in DMF or DMAc (0.5 M concentration).

-

Heat: Stir at 100–120°C for 6–10 hours.

-

Chemistry Insight: Fluorides react faster than chlorides in SnAr due to the higher electronegativity of Fluorine stabilizing the Meisenheimer intermediate.

-

-

Quench: Pour the hot reaction mixture into crushed ice/water.

-

Isolate: The product usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.

Experimental Workflow & Troubleshooting

The following diagram outlines the decision matrix for selecting the correct method and validating the result.

Figure 2: Operational workflow for method selection and impurity identification.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Catalyst Poisoning (Method A) | Ensure CuI is white/tan. Add 10 mol% Sodium Ascorbate to reduce oxidized Cu(II) back to Cu(I). |

| Product is Acetanilide | Desulfinylation | Reaction temperature too high (>120°C). Lower temp to 90°C and extend time. |

| New Spot on TLC disappears | Sulfinate Ester (Kinetic Product) | The O-alkylated ester is unstable. Increase reaction time to allow rearrangement or thermodynamic equilibration (rare in Cu-cat, common in alkylation). |

| Starting Material Stalls | Poor Solubility | Switch solvent from DMSO to NMP. Ensure salt is finely ground before addition. |

References

-

Cintas, P. (2024). Nucleophilic Attacks on Sulfur: The Ambident Reactivity of Sulfinates. Journal of Sulfur Chemistry.

-

Ma, D., & Cai, Q. (2024). Copper-Catalyzed Coupling of Aryl Halides with Sodium Sulfinates. Organic Letters.

-

Vertex AI Search. (2023). Synthesis of Dapsone and its Intermediates (EP3180307B1). European Patent Office.

-

Biotage Application Note. (2024). Solvent Selection in Flash Chromatography: DMSO vs DMF.

-

Jiang, Y., et al. (2017).[4] Copper-Promoted Desulfitative N-Arylation. Journal of Organic Chemistry.

Sources

Application Note: A Guide to Traceless Solid-Phase Synthesis Using Sodium 4-acetamidobenzenesulfinate

Abstract

In the landscape of modern drug discovery and combinatorial chemistry, solid-phase synthesis stands as a cornerstone technology. Central to its success is the strategic use of linkers that tether nascent molecules to a solid support. Traceless linkers, which are excised from the final product without leaving any molecular residue, are of paramount importance for generating compounds with unmodified structures. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of sodium 4-acetamidobenzenesulfinate as a robust and versatile traceless linker. We will explore the mechanistic underpinnings of this linker, present detailed, field-proven protocols for its use, and illustrate its broad applicability in the synthesis of diverse small molecules.

The Imperative for Traceless Linking in Modern Synthesis

Solid-phase synthesis (SPS) has revolutionized the generation of chemical libraries by simplifying purification and enabling the use of excess reagents to drive reactions to completion.[1] The linker, a bifunctional molecule that connects the growing compound to the insoluble resin, is a critical determinant of the success of any solid-phase strategy.[2] While early linkers were designed for peptide synthesis and often left a chemical "scar" (e.g., a carboxylic acid or amide) on the cleaved product, the demand for unmodified small molecules in drug discovery has spurred the development of "traceless" linkers.[3] These linkers are designed to be cleaved in a manner that leaves no trace of their attachment point on the final molecule, ensuring that the biological activity of the compound is not influenced by residual linker fragments.

Sodium 4-acetamidobenzenesulfinate: A Chemically Astute Traceless Linker

Sodium 4-acetamidobenzenesulfinate has emerged as a highly effective traceless linker due to its chemical stability throughout multi-step syntheses and its susceptibility to clean cleavage under specific, mild conditions. Its utility is rooted in the principles of sulfone chemistry, a strategy pioneered by innovators like Kenner and further refined by Backes and Ellman with the development of "safety-catch" linkers.[2][4]

Core Advantages:

-

Broad Compatibility: The sulfone linkage is stable to a wide range of reaction conditions, including those involving strong bases and nucleophiles, allowing for extensive synthetic diversification.[5][6]

-

Traceless Cleavage Mechanism: The final product is released without any residual atoms from the linker, a critical feature for medicinal chemistry applications.

-

Versatility in Synthesis: This linker has been successfully employed in the solid-phase synthesis of a variety of molecular scaffolds, including complex heterocycles.

The functionality of this linker relies on a two-stage cleavage process. First, the acetamido group serves as a masked anilino functionality. Its deprotection reveals the aniline, which is then converted to a diazonium salt. This intermediate readily undergoes cleavage, releasing the desired product.

The Mechanistic Pathway: From Immobilization to Traceless Release

The synthetic strategy employing the 4-acetamidobenzenesulfinate linker is a logical sequence of three primary phases: immobilization of the linker, attachment and elaboration of the substrate, and the final traceless cleavage.

3.1. Linker Immobilization

The process begins with the attachment of the linker to a suitable solid support, typically a chloromethylated polystyrene resin such as Merrifield resin. The sulfinate anion acts as a nucleophile, displacing the chloride on the resin to form a stable sulfone linkage.

3.2. Substrate Tethering and Synthetic Elaboration

With the linker in place, the first building block of the target molecule, which must contain a suitable leaving group (e.g., a halide), is attached to the resin via S-alkylation of the sulfone. The resulting polymer-bound substrate is now ready for a series of chemical transformations to construct the desired molecular architecture. The stability of the sulfone linker is a key advantage during this phase, as it allows for a broad range of synthetic reactions to be performed on the tethered substrate.

3.3. The Two-Step Traceless Cleavage

The final release of the product from the solid support is a two-step process that ensures the traceless nature of the cleavage:

-

N-Deacetylation: The acetamido group is hydrolyzed, typically under acidic conditions, to unmask the aniline functionality. This is a critical "safety-catch" deprotection step; the linker is inert until this transformation is performed.

-

Diazotization and Cleavage: The newly formed aniline is treated with a diazotizing agent, such as tert-butyl nitrite, to form a diazonium salt. This intermediate is unstable and, upon mild heating, decomposes, extruding nitrogen gas and sulfur dioxide, and releasing the final product into solution. This cleavage mechanism is the cornerstone of the traceless nature of this linker system.

Detailed Experimental Protocols

The following protocols are presented as a robust starting point for the use of the sodium 4-acetamidobenzenesulfinate linker. As with any solid-phase synthesis, some optimization of reaction times and reagent equivalents may be necessary for specific substrates.

4.1. Protocol 1: Immobilization of Sodium 4-acetamidobenzenesulfinate on Merrifield Resin

| Step | Procedure | Reagents & Conditions | Rationale & Key Insights |

| 1 | Resin Swelling | Merrifield resin (1.0 g, 1.0-1.5 mmol/g) in 10 mL of N,N-dimethylformamide (DMF). | Swelling the resin for at least 1 hour is crucial to ensure that the reactive sites within the polymer matrix are accessible. |

| 2 | Linker Addition | Add sodium 4-acetamidobenzenesulfinate (3.0 eq. relative to resin loading). | A significant excess of the linker is used to drive the immobilization reaction to completion. |

| 3 | Reaction | Heat the suspension at 80 °C for 16-24 hours with gentle agitation. | The elevated temperature is necessary to facilitate the nucleophilic displacement of the chloride by the sulfinate anion. |

| 4 | Washing | Sequentially wash the resin with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (2 x 10 mL), DMF (3 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and methanol (3 x 10 mL). | A thorough washing sequence is essential to remove any unreacted linker and other soluble impurities. |

| 5 | Drying | Dry the resin under high vacuum for several hours. | The resin must be completely dry before proceeding to the next step. |

4.2. Protocol 2: Attachment of an Alkyl Halide Substrate to the Resin

| Step | Procedure | Reagents & Conditions | Rationale & Key Insights |

| 1 | Resin Swelling | Swell the linker-functionalized resin (1.0 g) in 10 mL of DMF for 1 hour. | As before, proper swelling is key for reaction efficiency. |

| 2 | Substrate Addition | Add the alkyl halide substrate (3-5 eq.) and sodium iodide (0.1 eq.). | The use of excess substrate maximizes the loading onto the resin. Catalytic sodium iodide facilitates the reaction via the Finkelstein reaction, especially if the substrate is an alkyl chloride or bromide. |

| 3 | Reaction | Heat the mixture at 60-70 °C for 12-18 hours. | The reaction progress can be monitored by cleaving a small sample of the resin and analyzing the supernatant by LC-MS. |

| 4 | Washing | Wash the resin as described in Protocol 1, Step 4. | This removes excess substrate and by-products. |

| 5 | Drying | Dry the resin under high vacuum. |

4.3. Protocol 3: Traceless Cleavage of the Final Product

| Step | Procedure | Reagents & Conditions | Rationale & Key Insights |

| 1 | N-Deacetylation | Suspend the resin in a 3 M solution of HCl in methanol. Heat at 60 °C for 12-16 hours. | Acidic hydrolysis is a standard method for the deprotection of acetanilides. The use of methanolic HCl provides effective cleavage without being overly harsh on many substrates. |

| 2 | Washing | Wash the resin with methanol (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL). | It is critical to remove all traces of acid before the diazotization step. |

| 3 | Diazotization and Cleavage | Suspend the resin in DMF. Add tert-butyl nitrite (10 eq.). Heat at 65 °C for 2 hours. | tert-Butyl nitrite is an effective diazotizing agent under non-aqueous conditions. The diazonium salt intermediate is thermally labile and decomposes to release the product. |

| 4 | Product Isolation | Filter the resin and collect the filtrate. Wash the resin with additional DMF (2 x 5 mL). | The final product is now in the combined filtrate. |

| 5 | Purification | Concentrate the filtrate under reduced pressure and purify the crude product by standard chromatographic techniques. | The purity of the final product will depend on the efficiency of the on-resin reactions. |

Visualizing the Synthetic Workflow and Cleavage Mechanism

To further clarify the process, the following diagrams, generated using Graphviz, illustrate the overall workflow and the key chemical transformations in the cleavage step.

Caption: A high-level overview of the three main phases of solid-phase synthesis using the 4-acetamidobenzenesulfinate linker.

Caption: The chemical pathway of the two-step traceless cleavage process.

Concluding Remarks for the Advanced Practitioner

The sodium 4-acetamidobenzenesulfinate linker represents a sophisticated and highly advantageous tool in the arsenal of the modern synthetic chemist. Its robustness throughout complex synthetic sequences, combined with a mild and truly traceless cleavage protocol, makes it exceptionally well-suited for the generation of high-purity small molecule libraries for drug discovery and other applications. The protocols detailed herein, grounded in established chemical principles, provide a reliable framework for the successful implementation of this linker strategy. By understanding the causality behind each experimental step, from resin swelling to the final diazotization, researchers can confidently adapt and optimize these methods for their specific synthetic targets.

References

-

Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]

-

Cheng, W.-C., & Kurth, M. J. (2002). The Sulfone Linker in Solid-Phase Synthesis: Preparation of 3,5-Disubstituted Cyclopent-2-enones. The Journal of Organic Chemistry, 67(15), 5179–5184. [Link]

-

Kong, K.-H., Chen, Y., Ma, X., Chui, W. K., & Lam, Y. (2004). Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels. Journal of Combinatorial Chemistry, 6(6), 928–933. [Link]

-

Backes, B. J., & Ellman, J. A. (1997). Solid support linker strategies. Current Opinion in Chemical Biology, 1(1), 86–93. [Link]

-

Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis. Journal of the Chemical Society D: Chemical Communications, (12), 636-637. [Link]

-

Li, P., & Zhang, W. (2003). A New Strategy for Solid Phase Synthesis of a Secondary Amide Library Using Sulfonamide Linker via Radical Traceless Cleavage. Molecular Diversity, 6(1), 33-41. [Link]

-

Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Retrieved February 26, 2026, from [Link]

-

James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(16), 4855-4946. [Link]

-

Combinatorial Chemistry Review. (2020, March 10). Traceless Linkers. [Link]

-

Wang, Y., & De, S. (2014). Removal of amino in anilines through diazonium salt-based reactions. Organic & Biomolecular Chemistry, 12(36), 7005-7016. [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

Sources

Application Note: High-Yield Synthesis of meso-Amino Heptamethine Cyanine Dyes via a 4-Acetamidobenzenesulfinate Intermediate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Nucleophilic Aromatic Substitution (SNAr), Fluorophore Bioconjugation, Near-Infrared (NIR) Dye Synthesis

Executive Summary

Heptamethine cyanine dyes (e.g., IR-780, Cy7 derivatives) are premier fluorophores for near-infrared (NIR) in vivo imaging and bioconjugation due to their massive extinction coefficients and tunable emission profiles [2]. However, functionalizing the central meso-position of the polymethine chain with amine-bearing targeting ligands is notoriously difficult. Direct amination of meso-chloro cyanines suffers from high activation energies, requiring harsh heating that degrades the fragile polymethine chain.

This protocol outlines a highly efficient, room-temperature, one-pot methodology utilizing Sodium 4-acetamidobenzenesulfinate as a catalytic bridge. By converting the sluggish meso-chloride into a highly reactive meso-arylsulfonyl intermediate, researchers can achieve near-quantitative yields of meso-amino cyanines while preserving the structural integrity of the fluorophore.

Mechanistic Rationale: The Causality of Experimental Choices

To design a self-validating and high-yielding synthetic system, one must understand the electronic causality of the polymethine bridge.

-

The Problem with Direct Amination: The meso-chlorine atom on a standard heptamethine cyanine is tightly conjugated with the electron-rich polymethine system. Hard nucleophiles, such as aliphatic amines, cannot easily displace the chloride at room temperature. Forcing the reaction with heat (>80 °C) causes the amine to attack the methine chain directly, leading to irreversible chain cleavage and loss of fluorescence [3].

-

The Sulfinate Solution: Sodium 4-acetamidobenzenesulfinate acts as a "soft" nucleophile [1]. The sulfinate anion (

) readily attacks the meso-carbon via an addition-elimination (SNAr) mechanism at 25 °C. -

Leaving Group Activation: The resulting meso-(4-acetamidobenzenesulfonyl) group exerts a powerful electron-withdrawing effect, rendering the meso-carbon highly electrophilic. Furthermore, the arylsulfinate is an exceptional leaving group. When the target amine is subsequently introduced, it rapidly displaces the sulfinate at room temperature, forming the desired meso-amino cyanine without degrading the dye [3].

Logical comparison of direct amination versus sulfinate-mediated activation.

Experimental Protocol

Materials and Reagents

-

Precursor Dye: IR-780 iodide (or equivalent meso-chloro heptamethine cyanine).

-

Activator: 4-Acetamidobenzenesulfinic Acid Sodium Salt (CAS: 15898-43-8) [1].

-

Nucleophile: Target primary or secondary amine (e.g., functionalized PEG-amine or peptide).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvents: Anhydrous N,N-Dimethylformamide (DMF), Diethyl ether (ice-cold).

Step-by-Step Methodology

Phase 1: Activation (Synthesis of the Meso-Sulfonyl Intermediate)

-

Dissolution: In an oven-dried, amber-glass vial (to protect from light), dissolve 100 mg (0.15 mmol, 1.0 eq) of IR-780 iodide in 3.0 mL of anhydrous DMF.

-

Sulfination: Add 50 mg (0.22 mmol, 1.5 eq) of Sodium 4-acetamidobenzenesulfinate to the stirring solution.

-

Incubation: Purge the vial with argon, seal, and stir at room temperature (25 °C) for 1 hour.

-

Self-Validation Checkpoint: Remove a 1 µL aliquot, dilute in 1 mL of methanol, and measure the UV-Vis absorbance. The complete consumption of IR-780 is confirmed by a bathochromic shift of the absorbance maximum from ~780 nm to ~795 nm.

Phase 2: Amination (Nucleophilic Substitution) 5. Amine Addition: To the same reaction flask (one-pot), add the target amine (0.30 mmol, 2.0 eq) followed by 52 µL of DIPEA (0.30 mmol, 2.0 eq). 6. Incubation: Stir the mixture at room temperature for 1 to 2 hours. 7. Self-Validation Checkpoint: The reaction is visually self-validating. The solution will transition from a dark green color to a brilliant deep blue. UV-Vis spectroscopy will reveal a massive hypsochromic shift, with the new absorbance maximum appearing between 620 nm and 650 nm (depending on the specific amine).

Phase 3: Workup and Purification 8. Precipitation: Transfer the reaction mixture dropwise into 40 mL of vigorously stirred, ice-cold diethyl ether. A dark blue precipitate will form immediately. 9. Collection: Centrifuge the suspension at 4,000 x g for 5 minutes. Decant the ether supernatant. 10. Washing: Resuspend the pellet in 10 mL of fresh ice-cold ether, vortex, and centrifuge again. Repeat this wash step twice to remove residual DMF and DIPEA. 11. Purification: Dissolve the crude pellet in a minimum volume of methanol and purify via reverse-phase flash chromatography (C18 column) using a gradient of Water/Acetonitrile (containing 0.1% TFA). Lyophilize the pure fractions.

Reaction workflow: Sulfinate-mediated activation of meso-chloro cyanines for amination.

Quantitative Data Summary

The table below summarizes the kinetic and yield advantages of utilizing the 4-acetamidobenzenesulfinate intermediate compared to traditional direct amination methods.

| Reaction Pathway | Reagents | Temperature | Time | Typical Yield | Dye Integrity / Optical Profile |

| Direct Amination | IR-780 + Amine | 80 °C | 12 - 24 h | < 20% | Severe Bleaching; Broad degradation peaks |

| Sulfinate-Mediated | IR-780 + Sulfinate, then Amine | 25 °C | 2 - 3 h | > 85% | Intact Polymethine; Sharp peak at ~630 nm |

References

-

Li, Y., et al. "A FRET Based Two-Photon Fluorescent Probe for Visualizing Mitochondrial Thiols of Living Cells and Tissues". National Center for Biotechnology Information (PMC). Available at:[Link]

Application Note: C-H Sulfonylation of Arenes with Sodium 4-acetamidobenzenesulfinate

This Application Note is designed for research scientists and process chemists in the pharmaceutical industry. It details the direct C-H sulfonylation of arenes using Sodium 4-acetamidobenzenesulfinate , a versatile sulfonylating agent critical for synthesizing sulfone-based pharmacophores (e.g., Dapsone derivatives).

Executive Summary

Diaryl sulfones are privileged structural motifs in medicinal chemistry, featuring prominently in antibiotics (Dapsone), anti-inflammatory agents (Etoricoxib), and HIV protease inhibitors. Traditional synthesis (Friedel–Crafts sulfonylation) often requires harsh conditions (strong acids, high heat) and sulfonyl chlorides, which are moisture-sensitive.

This guide details two superior, field-proven protocols for introducing the 4-acetamidobenzenesulfonyl moiety into arenes:

-

Method A (Chemical): Iodine-Mediated C-H Sulfonylation (Metal-Free).

-

Method B (Electrochemical): Anodic Oxidation (Green/Scalable).

Both methods utilize Sodium 4-acetamidobenzenesulfinate as a stable, non-toxic, and solid sulfonyl source, avoiding the handling of unstable sulfinic acids or corrosive acid chlorides.

Mechanistic Insight & Causality

Understanding the mechanism is vital for troubleshooting. Both protocols rely on the generation of a sulfonyl radical (

The Radical Pathway[1][2][3][4]

-

Activation: The sulfinate anion is oxidized (via

or Anode) to form a sulfonyl radical. -

Addition: The electrophilic sulfonyl radical attacks the most electron-rich position of the arene (regioselectivity is governed by electronic density, typically para to electron-donating groups).

-

Rearomatization: The resulting radical intermediate (cyclohexadienyl radical) is oxidized and deprotonated to restore aromaticity, yielding the sulfone.

Pathway Visualization

The following diagram illustrates the divergent activation pathways converging on the critical C-S bond formation.

Figure 1: Mechanistic pathway for radical C-H sulfonylation via chemical or electrochemical oxidation.[1]

Experimental Protocols

Method A: Iodine-Mediated Sulfonylation (Metal-Free)

Best for: Small-scale discovery, electron-rich arenes (indoles, pyrroles, alkoxybenzenes), and labs without electrochemical setups. Mechanism: Iodine acts as a mild oxidant to generate the sulfonyl radical and assists in the abstraction of hydrogen during rearomatization [1].

Materials

-

Substrate: Indole or Electron-rich Arene (1.0 mmol)

-

Reagent: Sodium 4-acetamidobenzenesulfinate (1.2 mmol)

-

Oxidant: Iodine (

) (1.0 mmol) -

Solvent: Ethanol/Water (1:1 v/v) or DMSO (for less soluble substrates)

-

Temperature: Room Temperature (25 °C) to 50 °C

Step-by-Step Procedure

-

Charge: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the Arene (1.0 equiv) and Sodium 4-acetamidobenzenesulfinate (1.2 equiv).

-

Solvate: Add 5 mL of EtOH:

(1:1). Stir to ensure partial dissolution. -

Initiate: Add Iodine (

, 1.0 equiv) in a single portion. The solution will turn dark brown. -

React: Stir vigorously at room temperature.

-

Observation: The brown color typically fades to light yellow/orange as iodine is consumed and reduced to iodide.

-

Time: Reaction is usually complete within 2–4 hours (monitor by TLC/LC-MS).

-

-

Quench: Add saturated aqueous

(Sodium thiosulfate) to quench residual iodine. The organic layer should clarify. -

Extract: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purify: Recrystallize from EtOH or purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation Check:

-

If the reaction stalls, heat to 50 °C.

-

If the arene is moderately electron-deficient, add 20 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.

Method B: Electrochemical C-H Sulfonylation (Green & Scalable)

Best for: Scale-up (>1g), difficult substrates, and avoiding chemical oxidant waste. Mechanism: Direct anodic oxidation of the sulfinate anion at the electrode surface [2].

Materials

-

Cell: Undivided cell (Beaker type or ElectraSyn).

-

Anode: Graphite or Reticulated Vitreous Carbon (RVC).

-

Cathode: Platinum (Pt) plate or Nickel foam.

-

Electrolyte:

or -

Solvent: Acetonitrile/Water (4:1).

Step-by-Step Procedure

-

Assembly: Equip the reaction vessel with the Graphite anode and Pt cathode.

-

Preparation: Dissolve Sodium 4-acetamidobenzenesulfinate (0.5 mmol, 1.0 equiv) and the Arene (2.0 equiv - Note: Excess arene is often used to prevent over-oxidation, or use 1:1 if arene is precious) in 6 mL of MeCN:

(4:1) containing the electrolyte.[2][3][4] -

Electrolysis:

-

Set mode to Constant Current (CCE) .

-

Current Density: 10 mA/cm² (approx. 10-15 mA for standard electrodes).

-

Charge: 2.5 – 3.0 F/mol.

-

-

Monitoring: Stir at room temperature. The reaction is complete when the theoretical charge is passed (approx. 3-4 hours).

-

Work-up: Disconnect electrodes. Rinse electrodes with MeCN into the mixture. Concentrate to remove MeCN. Extract the aqueous residue with DCM or EtOAc.

-

Purification: Standard flash chromatography.

Validation Check:

-

Cyclic Voltammetry (CV): If yield is low, perform CV on the sulfinate. The oxidation peak (

) should be lower than that of the arene to avoid substrate decomposition. Sodium sulfinates typically oxidize around 0.4–0.6 V vs SCE, making them thermodynamically favorable for selective oxidation [3].

Data Summary & Comparison

The following table contrasts the two methods for the sulfonylation of N-methylindole with Sodium 4-acetamidobenzenesulfinate.

| Feature | Method A: Iodine-Mediated | Method B: Electrochemical |

| Yield | 78-85% | 82-92% |

| Regioselectivity | C3-selective (Indoles) | C3-selective (Indoles) |

| Reaction Time | 2-4 Hours | 3-5 Hours |

| Waste Profile | Moderate (Iodide waste) | Low (Electron is the reagent) |

| Scalability | Linear (Easy) | Excellent (Flow chem compatible) |

| Cost | Low (Cheap reagents) | High (Initial equipment cost) |

Troubleshooting & Critical Parameters

Functional Group Tolerance

The 4-acetamido group is stable under both oxidative protocols. However, avoid strong bases during workup to prevent premature hydrolysis of the acetamide to the free aniline (unless the free aniline is the target, i.e., Dapsone synthesis).

Regioselectivity Rules

-

Indoles/Pyrroles: Sulfonylation occurs exclusively at C3. If C3 is blocked, C2 sulfonylation is observed.

-

Anilines: Occurs para to the amino group.

-

Unactivated Benzenes: These methods are generally ineffective for nitrobenzene or benzonitrile. The arene must have some electron density (e.g., anisole, toluene).

Solubility

Sodium 4-acetamidobenzenesulfinate is a salt.[5]

-

Issue: Poor solubility in pure DCM or Toluene.

-

Solution: Always use a biphasic system (Water/Organic) or a polar solvent (DMSO, DMF, MeCN/Water). The presence of water is often crucial for solubilizing the sulfinate and facilitating the proton transfer steps.

References

-

Iodine-Mediated Sulfonylation: Wang, L., et al. "Iodine-mediated regioselective C-2 sulfonylation of indoles with sodium sulfinates." Chemical Communications, 2015. [Link]

-

Electrochemical Sulfonylation: Waldvogel, S. R., et al. "Electrochemical Sulfonylation of Arenes with Sodium Sulfinates."[6] Angewandte Chemie International Edition, 2019. [Link]

-

Mechanistic Review of Sulfinates: Luo, Y., et al. "Sodium Sulfinates: Reagents for Radical C-H Functionalization." Chemical Reviews, 2020.[7] [Link]

-

General Copper Catalysis (Alternative): Wei, W., et al. "Copper-catalyzed direct sulfonylation of C–H bonds with sodium sulfinates." Organic Letters, 2013. [Link]

Sources

- 1. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03891G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters [organic-chemistry.org]

- 5. Sodium 4-acetamidobenzene-1-sulfinate | C8H8NNaO3S | CID 23666794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

Green Chemistry Applications of Sodium 4-Acetamidobenzenesulfinate in Sulfone Synthesis

Executive Summary

The synthesis of sulfones is a cornerstone of medicinal chemistry, particularly for antimicrobial and anti-inflammatory agents (e.g., Dapsone derivatives). Traditional methods—relying on the oxidation of odorous thiols or the use of corrosive sulfonyl chlorides—suffer from poor atom economy and hazardous waste generation.

This guide details the application of Sodium 4-acetamidobenzenesulfinate (CAS: 15898-43-8) as a superior, green sulfonylating agent. As a stable, odorless, and non-hygroscopic solid, this reagent enables the synthesis of complex sulfones via electrochemical , aqueous , and mechanochemical pathways, eliminating the need for transition metal catalysts and toxic solvents.

Reagent Profile & Green Credentials

| Feature | Sodium 4-acetamidobenzenesulfinate | Traditional Reagents (e.g., Thiophenol, Sulfonyl Chlorides) |

| Physical State | Stable, odorless solid | Volatile liquids, often stench-producing |

| Handling | Bench-stable, non-corrosive | Corrosive, moisture-sensitive |

| Atom Economy | High (Direct incorporation of SO₂ moiety) | Low (Requires oxidants or scavengers) |

| Reaction Medium | Compatible with Water, EtOH, PEG | Often requires DCM, Toluene, or DMF |

Mechanistic Advantage: The sulfinate anion (

Application 1: Catalyst-Free Electrochemical Sulfonylation

Methodology: Anodic Oxidation / Radical Cross-Coupling Target: Synthesis of Diaryl Sulfones from Organoboronic Acids

This protocol represents the "greenest" approach, utilizing electrons as the sole oxidant, thereby avoiding chemical oxidants like persulfates or hypervalent iodine.

Mechanistic Pathway

The reaction proceeds via a radical mechanism where the sulfinate is oxidized at the anode to form a sulfonyl radical, which then intercepts an aryl radical generated from the boronic acid.

Figure 1: Electrochemical radical cross-coupling pathway for sulfone synthesis.

Detailed Protocol

Scale: 0.5 mmol Equipment: Undivided electrolytic cell, Graphite (C) anode, Platinum (Pt) or Graphite (C) cathode, DC Power Supply.

-

Preparation:

-

In a 10 mL undivided cell, dissolve Sodium 4-acetamidobenzenesulfinate (0.5 mmol, 1.0 equiv) and the corresponding Aryl Boronic Acid (0.75 mmol, 1.5 equiv).

-

Add electrolyte:

(0.1 M) or simple NaI (20 mol%) depending on solubility requirements. -

Solvent System: Add 5 mL of MeOH:H₂O (4:1 v/v). Note: Water is essential for conductivity and proton management.

-

-

Electrolysis:

-

Insert electrodes (Graphite anode / Pt cathode).

-

Stir the mixture at room temperature.

-

Apply a constant current (CCE) of 10 mA (approx. 4-5 F/mol charge).

-

Run for 3–4 hours. Monitor consumption of the sulfinate by TLC (EtOAc:Hexane 1:1).

-

-

Workup:

-

Disconnect power. Evaporate methanol under reduced pressure.

-

Dilute the aqueous residue with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with brine, dry over

, and concentrate. -

Purify via recrystallization (EtOH) or short silica column.

-

Validation Criteria:

-

Yield: Expect 75–90% isolated yield.

-

Purity: >98% by HPLC.

-

Green Metric: No metal waste; solvent is recyclable.

Application 2: Aqueous Iodine-Mediated Synthesis

Methodology: Decarboxylative Sulfonylation Target: Synthesis of Vinyl Sulfones from Cinnamic Acids[1]

This method replaces transition metal catalysts (Pd, Cu) with molecular iodine (

Protocol Workflow

Scale: 1.0 mmol

-

Reactant Assembly:

-

To a round-bottom flask, add Sodium 4-acetamidobenzenesulfinate (1.2 mmol) and Cinnamic Acid derivative (1.0 mmol).

-

Add Iodine (

) (0.5 mmol, 50 mol%). Note: Iodine acts as a radical initiator and mild oxidant. -

Add surfactant (optional but recommended): SDS (Sodium Dodecyl Sulfate, 10 mol%) to create micelles in water.

-

Solvent: Water (

) (5 mL).

-

-

Reaction:

-

Heat the mixture to 80°C under open air (or

balloon if substrate is oxidation-sensitive). -

Stir vigorously for 6–8 hours.

-

Observation: The reaction mixture typically transitions from the dark violet of iodine to a pale yellow/colorless solution as iodine is consumed/cycled.

-

-

Quench & Isolation:

Why this works: The iodine generates a sulfonyl iodide intermediate (

Comparative Performance Data

The following table summarizes the efficiency of Sodium 4-acetamidobenzenesulfinate across different green methodologies compared to traditional approaches.

| Parameter | Electrochemical (Method 1) | Aqueous Iodine (Method 2) | Traditional (Sulfonyl Chloride + Friedel-Crafts) |

| Yield (Avg) | 82% | 78% | 65-75% |

| Temperature | Room Temp (25°C) | 80°C | Reflux (>100°C) |

| Solvent | MeOH/Water | 100% Water | DCM/Benzene |

| Catalyst | Electrons (None) | Iodine (Non-metal) | |

| Atom Economy | Excellent | Good | Poor (Stoichiometric waste) |

| Scalability | High (Flow cells) | High | Moderate |

Troubleshooting & Expert Tips

Solubility Issues

Sodium 4-acetamidobenzenesulfinate is highly polar.

-

Issue: Poor solubility in pure organic solvents (DCM, Toluene).

-

Solution: Always use a cosolvent system (MeOH/Water, ACN/Water) or Phase Transfer Catalysts (TBAB) if strictly organic media is required.

Electrochemical Passivation

-

Issue: Current drops during electrolysis due to polymer/product deposition on the electrode (Passivation).

-

Solution: Reverse polarity every 30 minutes (if using symmetric electrodes) or mechanically polish the graphite anode between runs.

By-product Formation

-

Issue: Desulfonylation (loss of

) leading to simple arylation. -

Control: Keep temperature strictly controlled. In electrochemical methods, avoid excessive current density (>15 mA/mmol) which can trigger over-oxidation.

References

-

Yao, W., et al. (2023). "Catalyst-Free Electrochemical Sulfonylation of Organoboronic Acids."[5][6] The Journal of Organic Chemistry.

-

Fang, P., et al. (2024). "Electrochemical Synthesis of Vinyl, Alkyl, and Allyl Sulfones from Sodium Sulfinates and Olefins."[4] The Journal of Organic Chemistry.

-

Wei, W., et al. (2015). "Iodine-mediated synthesis of (E)-vinyl sulfones from sodium sulfinates and cinnamic acids in aqueous medium."[1] RSC Advances.

-

Reddy, R., et al. (2021). "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds."[7] RSC Advances.

-

Sigma-Aldrich. "Sodium 4-acetamidobenzenesulfinate Product Specification."

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 5. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 6. Catalyst-Free Electrochemical Sulfonylation of Organoboronic Acids [organic-chemistry.org]

- 7. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Removing gelatinous impurities during sodium 4-acetamidobenzenesulfinate synthesis

Topic: Troubleshooting Gelatinous Impurities & Process Optimization Ticket ID: #CHM-SULF-004 Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Matrix

The Issue: Users frequently report the formation of a "gelatinous," "slimy," or "oily" impurity during the reduction of 4-acetamidobenzenesulfonyl chloride to sodium 4-acetamidobenzenesulfinate. This impurity clogs filters, lowers yield, and complicates crystallization.

The Diagnosis: The "gel" is rarely a single compound. In the sodium sulfite reduction pathway, it is typically a multiphasic mixture resulting from three concurrent failure modes :

-

Thiosulfonate Formation (Chemical Instability): If pH drops < 7.0 during reduction, sulfinates disproportionate into sulfonates and thiosulfonates (

). Thiosulfonates are water-insoluble, waxy/gelatinous solids. -

Inorganic Hydration (Physical): Sodium sulfite and sulfate form heavy hydrates (

) that create a sludge if the reaction water volume is insufficient. -

Hydrolysis Oligomers: If the starting material (sulfonyl chloride) is wet or added too slowly without pH control, it hydrolyzes to the sulfonic acid, which can form intermolecular hydrogen-bonded aggregates or "oils" in high ionic strength solutions.

Diagnostic Decision Tree

Figure 1: Diagnostic logic for identifying the specific type of gelatinous impurity based on physical characteristics.

Critical Process Parameters (The "Why")

To eliminate the gel, you must understand the competing reactions. The target sulfinate is kinetically formed but thermodynamically unstable in acid.

Reaction Pathway & Side-Reactions[1]

The reduction uses Sodium Sulfite (

-

Primary Reaction (Target):

Status: Soluble in water.[3] -

The "Gel" Reaction (Disproportionation): If pH becomes acidic, the sulfinic acid (

) forms and reacts with itself:

Solubility Data for Process Design

| Solvent System | Sodium Salt (Target) | Thiosulfonate (Impurity) | Inorganic Salts ( |

| Water (Cold) | Soluble | Insoluble | Soluble |

| Water (Hot >70°C) | Highly Soluble | Insoluble (Oils out) | Highly Soluble |

| Ethanol | Insoluble (Precipitates) | Slightly Soluble | Insoluble |

| Acidic Aqueous | Unstable (Decomposes) | Insoluble | Soluble |

Troubleshooting Protocols

Scenario A: "The reaction mixture turned into a thick paste during heating."

-

Cause: Insufficient water volume leading to saturation of sodium sulfite/sulfate.

-

Immediate Fix: Add hot distilled water (degassed) until solids dissolve. The target product and inorganic salts are soluble hot; the organic "gel" impurity is not.

-

Prevention: Maintain a solvent ratio of at least 5-7 mL water per gram of sulfonyl chloride precursor.

Scenario B: "I cannot filter the solution; the funnel clogs immediately."

-

Cause: The thiosulfonate impurity has formed a colloidal suspension.

-

Protocol: The Celite Hot-Filtration Method

-

Do not cool the reaction mixture. Keep it at 70–80°C.

-

Add Celite 545 (diatomaceous earth) to the reaction vessel (approx. 5-10% w/w relative to starting material). Stir for 5 minutes.

-

Pre-heat your Buchner funnel and filter flask by running boiling water through them.

-

Filter the reaction mixture while hot . The Celite traps the gelatinous thiosulfonate/polymers.

-

The filtrate (clear liquid) contains your target sodium sulfinate.

-

Scenario C: "The product turned to slime upon acidification."

-

Cause: "Shock" precipitation. Adding strong acid too fast causes the free sulfinic acid to precipitate in an amorphous, hydrated state rather than crystalline.

-

Protocol: Controlled Crystallization

-

Cool the clarified alkaline filtrate to 0–5°C.

-

Use dilute mineral acid (e.g., 10-20%

), not concentrated. -

Add acid dropwise with vigorous stirring.

-

Stop when turbidity first appears. Wait 10 minutes for crystal nucleation (seeding with pure product helps).

-

Resume acid addition slowly until pH reaches 2-3.

-

Optimized Synthesis Workflow

This protocol minimizes gel formation by strictly controlling pH and utilizing the "Salting Out" purification method.

Step-by-Step Methodology

-

Reduction Phase:

-

Dissolve sodium sulfite (

equiv) and sodium bicarbonate ( -

Note: Bicarbonate acts as a buffer to prevent the pH from dropping, inhibiting thiosulfonate (gel) formation [1].

-

Add 4-acetamidobenzenesulfonyl chloride (

equiv) in small portions over 30 minutes. -

Stir at 70–80°C for 2–4 hours.

-

-

Impurity Removal (The Critical Step):

-

Check pH: Ensure pH is > 8. If not, adjust with dilute NaOH.

-

Hot Filtration: While at 80°C, filter the solution (using Celite if turbid) to remove insoluble impurities.

-

Result: A clear, slightly yellow filtrate containing the target salt.

-

-

Isolation (Salt vs. Free Acid):

-

Option A (Isolate Sodium Salt): Evaporate water under reduced pressure until a slurry forms. Add Ethanol (approx.[4] 2x volume). The inorganic salts (sulfate/sulfite) are less soluble, but the sodium sulfinate can be recrystallized or salted out depending on exact water content. Correction: Actually, standard procedure often precipitates the free acid first to purify, then reconverts to sodium salt.

-

Option B (Standard Purification): Cool filtrate to 0°C. Acidify with

to precipitate 4-acetamidobenzenesulfinic acid . Filter the white crystals. Wash with cold water. -

Re-formation of Sodium Salt: Suspend the purified acid in water and neutralize carefully with

or

-

Workflow Diagram

Figure 2: Optimized workflow emphasizing the hot filtration checkpoint to remove gelatinous byproducts.

Frequently Asked Questions (FAQs)

Q: Can I use Zinc dust instead of Sodium Sulfite?

A: Yes, but it is not recommended for high-purity applications. Zinc reduction generates Zinc Hydroxide (

Q: Why does my product turn pink/red on standing? A: This indicates oxidation. Sulfinates are sensitive to air. The pink color is often due to trace formation of azo-compounds or oxidative coupling. Store the sodium salt under nitrogen in a desiccator.

Q: Can I recrystallize the gelatinous impurity to identify it? A: It is difficult. The gel is usually a mixture. However, if you extract the gel with Dichloromethane (DCM), the thiosulfonate ester (if present) will dissolve, while inorganic salts will not. This confirms if the issue is chemical (disproportionation) or physical (salts).

References

-

Smiles, S., & Bere, C. M. (1925). p-Acetamidobenzenesulfinic Acid.[1][3][5] Organic Syntheses, Coll. Vol. 1, p. 7. [Link]

- Key Insight: Establishes the standard sulfite reduction and explicitly notes the formation of gelatinous impurities requiring filtr

-

Truce, W. E., & Murphy, A. M. (1951). The Preparation of Sulfinic Acids. Chemical Reviews, 48(1), 69–124. [Link]

- Key Insight: Detailed review of sulfinic acid stability and disproportion

-

PubChem. (n.d.).[5] Sodium 4-acetamidobenzenesulfinate.[5] National Library of Medicine. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]